rac trans-4-Cotinine Carboxylic Acid structural analysis and characterization
rac trans-4-Cotinine Carboxylic Acid structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of rac-trans-4-Cotinine Carboxylic Acid
Executive Summary
This technical guide provides a comprehensive framework for the structural analysis and characterization of rac-trans-4-Cotinine Carboxylic Acid, a key nicotine metabolite and a valuable hapten in immunotherapeutic and vaccine development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer an integrated, multi-technique approach. We delve into the causality behind experimental choices, presenting a self-validating workflow that combines chromatographic and spectroscopic methods to ensure unambiguous identification, purity assessment, and stereochemical confirmation. The methodologies detailed herein—from High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to a full suite of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in X-ray crystallography—are designed to establish a robust and reliable Certificate of Analysis (CoA) for this critical compound.
Introduction: The Compound in Profile
rac-trans-4-Cotinine Carboxylic Acid is a derivative of cotinine, the primary metabolite of nicotine.[1] Its chemical structure incorporates a carboxylic acid functional group, making it particularly useful for conjugation to carrier proteins or other molecules.[2] This property is leveraged in the development of vaccines against nicotine addiction and in creating targeted drug delivery systems.[2][] Given its application in therapeutic and diagnostic research, rigorous structural verification and purity assessment are not merely procedural but foundational to experimental validity and regulatory compliance.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is the first step in any analytical workflow. These data inform solvent selection, purification strategies, and the choice of analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | (2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid | [4][5] |
| Synonyms | rac trans-4-Cotininecarboxylic Acid, (+/-)-trans-4'-Carboxycotinine | [4] |
| CAS Number | 161171-06-8 (for racemate) | [4][5][6] |
| Molecular Formula | C11H12N2O3 | [][7] |
| Molecular Weight | 220.22 g/mol | [][7] |
| Appearance | White crystalline solid | [] |
| Melting Point | 194-195 °C | [][4][7] |
| Predicted Boiling Point | 483.8 °C @ 760 mmHg | [][4] |
| Predicted Density | 1.327 g/cm³ | [][4] |
Rationale for a Multi-Technique Characterization Approach
No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A synthesized batch of rac-trans-4-Cotinine Carboxylic Acid may contain impurities from starting materials, side-products, or stereoisomers (i.e., the cis form). An integrated approach is therefore essential:
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Chromatography separates the target compound from impurities and provides quantitative purity data.
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Mass Spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation.
-
NMR Spectroscopy elucidates the complete covalent structure and relative stereochemistry by mapping proton and carbon environments and their connectivity.
-
FTIR Spectroscopy verifies the presence of key functional groups.
-
X-ray Crystallography offers definitive proof of the three-dimensional structure and stereochemistry in the solid state.
This guide will detail how these techniques are synergistically applied in a self-validating system.
Chromatographic Analysis: Purity, Separation, and Identification
Chromatography is the cornerstone for assessing the purity of rac-trans-4-Cotinine Carboxylic Acid and for resolving its racemic mixture if required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for purity analysis, while coupling it with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for identification.[1][8]
Workflow for Chromatographic Analysis
Caption: Integrated workflow for chromatographic analysis.
Experimental Protocol: HPLC-UV for Purity Assessment
-
Causality: This method is chosen for its reliability and accessibility for determining the percentage purity of the primary compound. A C18 column is selected due to the moderate polarity of the molecule. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 263 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Methanol.
-
Injection Volume: 10 µL.
-
Validation: Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The system should be validated with a blank run to ensure no carryover.
Experimental Protocol: LC-MS/MS for Structural Confirmation
-
Causality: LC-MS/MS is the gold standard for confirming molecular identity, especially in complex matrices or at low concentrations.[9][10][11] Electrospray ionization (ESI) in positive mode is selected because the pyridine and pyrrolidinone nitrogens are readily protonated. Tandem MS (MS/MS) involves selecting the parent ion (m/z 221.2) and fragmenting it to produce a unique "fingerprint," providing a much higher degree of confidence than MS alone.
-
Instrumentation: UPLC or HPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.
-
Column and Mobile Phase: Same as the HPLC-UV method to ensure chromatographic consistency.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Parent Ion (Q1): m/z 221.2 [M+H]⁺.
-
Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 80, corresponding to the protonated pyridine ring after fragmentation). The collision energy should be optimized (e.g., 30-35 eV) to maximize the signal of the key fragment ions.[9]
-
-
Validation: The presence of the correct parent ion and the expected ratio of product ions at the correct retention time provides definitive identification. An internal standard (e.g., cotinine-d3) can be used for robust quantification if required.[1]
Spectroscopic Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy is required to piece together the atomic connectivity and confirm the functional group architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise: NMR is the most powerful technique for de novo structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments are used to solve the structure piece by piece. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon, COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons to their directly attached carbons (C-H), and HMBC identifies long-range (2-3 bond) correlations between protons and carbons. This suite of experiments provides an unambiguous map of the molecule's covalent structure.
Caption: Logic of NMR experiments for structural elucidation.
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the compound well and does not exchange with the carboxylic acid proton, allowing it to be observed.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H (Proton)
-
¹³C (Carbon)
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Interpretation: The spectra should be compared against known data for cotinine and related structures.[12][13] The key features to confirm are the signals for the pyridine ring, the diastereotopic protons of the pyrrolidinone ring, the N-methyl group, and the proton on the carboxylic acid-bearing carbon. The trans configuration is confirmed by the coupling constants (J-values) between protons on the pyrrolidinone ring.
| Carbon Atom | Expected Chemical Shift (ppm, relative to TMS) | Rationale |
| C=O (Lactam) | ~175-180 | Typical amide/lactam carbonyl. |
| C=O (Carboxylic Acid) | ~170-175 | Carboxylic acid carbonyl. |
| Pyridine C (quaternary) | ~135-140 | Attached to the pyrrolidinone ring. |
| Pyridine CHs | ~125-150 | Aromatic region, specific shifts depend on position relative to N. |
| CH (α to Pyridine) | ~60-65 | Deshielded by adjacent N and pyridine ring. |
| CH (α to COOH) | ~40-45 | Deshielded by adjacent carbonyl. |
| CH₂ (Pyrrolidinone) | ~30-35 | Aliphatic region. |
| N-CH₃ | ~28-32 | N-methyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Trustworthiness: FTIR provides a rapid and reliable confirmation of the compound's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick quality control check and complements the more detailed NMR data.
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Validation: The spectrum is validated by the presence of all expected absorption bands. The absence of significant peaks in unexpected regions provides evidence against major impurities.
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Significance |
| ~2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid group.[14] |
| ~1720-1740 | C=O stretch | Confirms the carboxylic acid carbonyl. |
| ~1680-1700 | C=O stretch | Confirms the lactam carbonyl.[14] |
| ~1570-1600 | C=C / C=N stretches | Confirms the presence of the pyridine ring.[14] |
| ~1200-1300 | C-N stretch | Associated with the lactam and pyridine ring.[14] |
Definitive Stereochemical and 3D Structural Analysis
The final and most definitive step in structural characterization is determining the precise three-dimensional arrangement of atoms, which is crucial for understanding biological activity.
X-ray Crystallography
-
Authoritative Grounding: Single-crystal X-ray crystallography is the unambiguous gold standard for determining the solid-state structure of a molecule. It not only confirms the covalent bonding mapped by NMR but also definitively establishes the relative stereochemistry (trans vs. cis) of the substituents on the pyrrolidinone ring.[15][16]
-
Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents (e.g., ethanol, methanol, acetone, water) and solvent/anti-solvent pairs should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.
-
Validation and Outcome: The final output is a model of the molecule in the crystal lattice, including precise bond lengths, bond angles, and torsional angles. This provides irrefutable proof of the trans configuration of the pyridyl and carboxylic acid groups.
A Self-Validating Framework for Characterization
The power of this multi-technique approach lies in how the results from each analysis validate the others, creating a cohesive and trustworthy characterization package.
Caption: The integrated characterization and validation cascade.
This framework ensures that by the end of the process, the material is not just "identified" but is thoroughly characterized, with each piece of data reinforcing the others. The final Certificate of Analysis should summarize the key findings from each technique: HPLC purity, MS confirmation of mass, a list of key FTIR peaks, a summary of NMR assignments confirming the structure, and, if obtained, the crystallographic data. This comprehensive package provides the trustworthiness required for advanced research and development.
References
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- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024, August 1). MDPI.
- (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2025, August 8). ResearchGate.
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- Tobacco-induced alterations to the Fourier-transform infrared spectrum of serum. (2003, December 15). PubMed.
- FTIR spectrum of cotinine standard highlighting absorption bands... ResearchGate.
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- (PDF) Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Analysis of Cotinine as Biomarker in Hair of E- cigarette Smokers. (2024, December 18). ResearchGate.
- Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine. (n.d.). PubMed.
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- rac trans-4-Cotinine Carboxylic Acid (CAS 161171-06-8). Santa Cruz Biotechnology.
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- Crystallographic studies on the complex behavior of nicotine binding to P450cam (CYP101). (2003, October 21). PubMed.
- rac trans-4-Cotinine Carboxylic Acid. Shanghai Huicheng Biological Technology Co., Ltd.
- Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. National Library of Medicine.
- SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Fisher Scientific.
- Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. National Library of Medicine.
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